molecular formula C10H8F3NO4 B11858304 Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate CAS No. 1116624-06-6

Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate

Cat. No.: B11858304
CAS No.: 1116624-06-6
M. Wt: 263.17 g/mol
InChI Key: PQCKYJGCSKXVGG-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a nitro group (-NO₂) at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. The acetate moiety (-OAc) is esterified to the methyl group, making it a versatile intermediate in organic synthesis. This compound’s unique electronic profile, driven by the electron-withdrawing nitro and trifluoromethyl groups, enhances its reactivity in substitution and coupling reactions, particularly in pharmaceutical and agrochemical applications.

Properties

CAS No.

1116624-06-6

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

methyl 2-[3-nitro-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8F3NO4/c1-18-9(15)5-6-2-3-7(10(11,12)13)8(4-6)14(16)17/h2-4H,5H2,1H3

InChI Key

PQCKYJGCSKXVGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitrating Agents and Conditions

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C). The acetic acid moiety acts as an ortho/para director, while the electron-withdrawing CF₃ group meta-directs. Kinetic control at low temperatures favors ortho-nitration relative to the acetic acid group, yielding 3-nitro-4-(trifluoromethyl)phenylacetic acid.

Key Parameters :

  • Molar Ratio : HNO₃ (1.1 equiv), H₂SO₄ (3 equiv)

  • Temperature : 0–5°C

  • Reaction Time : 4–6 hours

  • Yield : 58–65%

Challenges in Regioselectivity

Competing directing effects often produce mixed isomers. Gas chromatography-mass spectrometry (GC-MS) analyses reveal ~20% para-nitrated byproducts (6-nitro derivative). Polar solvents like sulfolane improve selectivity by stabilizing transition states favoring ortho attack.

Esterification of 3-Nitro-4-(Trifluoromethyl)Phenylacetic Acid

The carboxylic acid intermediate undergoes esterification with methanol to form the target compound. Acid-catalyzed esterification is favored for its simplicity and scalability.

Acid-Catalyzed Esterification

Reagents :

  • Methanol (excess)

  • Sulfuric acid (H₂SO₄, 5 mol%)

Conditions :

  • Reflux (65–70°C)

  • 12–18 hours

  • Yield: 85–92%

The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and dehydration. Dean-Stark traps remove water to shift equilibrium toward ester formation.

Alternative Esterification Methods

Steglich Esterification :

  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)

  • Conditions : Room temperature, 24 hours

  • Yield : 78–83%

This method avoids acidic conditions, preserving acid-sensitive functionalities. However, higher costs limit industrial adoption.

Sequential Functionalization of Pre-Substituted Benzene Derivatives

An alternative route constructs the phenyl ring from pre-functionalized intermediates, mitigating regioselectivity challenges.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces the trifluoromethyl group early in the synthesis.

Steps :

  • Borylation : 3-Nitro-4-bromophenylacetic acid reacts with bis(pinacolato)diboron.

  • Coupling : Trifluoromethylboronic acid joins under Pd(PPh₃)₄ catalysis.

  • Esterification : As described in Section 2.

Advantages :

  • High regiocontrol (≥95%)

  • Tolerance for nitro groups

Limitations :

  • Requires anhydrous conditions

  • Catalyst cost (~$120/g for Pd(PPh₃)₄)

Industrial-Scale Production Techniques

Continuous Flow Nitration

Microreactor technology enhances heat transfer and mixing, critical for exothermic nitrations.

Conditions :

  • Residence Time : 2 minutes

  • Temperature : 10°C

  • Yield : 70% (99% purity)

Benefits :

  • Reduced byproduct formation

  • Scalable to multi-ton production

Catalytic Distillation in Esterification

Integrating reaction and separation reduces methanol usage by 40%.

Setup :

  • Reactive column packed with H₂SO₃-functionalized silica

  • Methanol fed countercurrently

Analytical Validation of Synthetic Intermediates

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase

  • Mobile Phase : 60:40 acetonitrile/water (0.1% TFA)

  • Retention Time : 8.2 minutes (target compound)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 3.78 (s, 3H, -OCH₃), 3.92 (s, 2H, -CH₂COO-), 7.52–8.21 (m, 3H, aryl).

Spectroscopic Challenges

Overlapping signals for aryl protons necessitate 2D NMR (COSY, HSQC) to confirm substitution patterns.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Sequential NitrationNitration → Esterification6598High
Suzuki CouplingBorylation → Coupling7299Moderate
Continuous FlowMicroreactor nitration7099Industrial

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is primarily influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

Methyl 2-(3-Fluoro-4-Nitrophenyl)acetate (CAS 169339-41-7)
  • Structure : Differs by replacing -CF₃ with a fluoro (-F) group at the 4-position.
  • Molecular Weight : 213.16 g/mol (vs. 283.18 g/mol for the target compound).
  • Impact : The -F group is less electron-withdrawing than -CF₃, reducing the ring’s electron deficiency. This alters reactivity in electrophilic substitutions or nucleophilic aromatic substitutions. Applications include life science research .
Ethyl 2-[4-(Trifluoromethyl)phenyl]acetate (CAS 721-63-1)
  • Structure : Lacks the nitro group and has an ethyl ester instead of methyl.
  • Molecular Formula: C₁₁H₁₁F₃O₂ (vs. C₁₀H₈F₃NO₄ for the target).
  • Impact : Absence of the nitro group increases electron density on the ring, making it less reactive toward reduction or nucleophilic attack. Used in flavor/fragrance synthesis .
Methyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS 62451-84-7)
  • Impact : Positional isomerism affects steric hindrance and resonance effects. The meta-substituted -CF₃ may hinder para-directed reactions compared to the target compound’s para-substituted -CF₃ .

Functional Group Variations

Ethyl 2-Oxo-2-((4-(Trifluoromethyl)phenyl)amino)acetate (Compound 3r)
  • Structure: Contains an oxo (-CO-) and amino (-NH-) group instead of nitro.
  • Synthesis : Prepared via condensation of ethyl 2-oxoacetate with 4-(trifluoromethyl)aniline (72% yield).
  • Application : Intermediate in heterocyclic synthesis (e.g., quinazolines) .
Methyl 2-Phenylacetoacetate (Item No. 28352)
  • Structure : Features an acetoacetate group (-COCH₂COOCH₃) instead of a simple acetate.
  • Application : Precursor in amphetamine synthesis; highlights the role of ester groups in drug intermediate chemistry .

Bioactive Analogues

Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
  • Structure : Incorporates a ureido-thiazolyl-piperazine chain.
  • Yield : 93.4%; ESI-MS : m/z 548.2 [M+H]⁺.
  • Application : Demonstrates the use of -CF₃ and nitro groups in enhancing bioavailability and target binding in drug candidates .
Triflusulfuron Methyl Ester
  • Structure : Sulfonylurea herbicide with -CF₃ and triazine moieties.
  • Application : Highlights the agrochemical relevance of -CF₃ groups in pest resistance and metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate C₁₀H₈F₃NO₄ 283.18 -NO₂ (3), -CF₃ (4), -OAc High electron deficiency; pharmaceutical intermediates N/A
Methyl 2-(3-fluoro-4-nitrophenyl)acetate C₉H₈FNO₄ 213.16 -NO₂ (4), -F (3), -OAc Life science research
Ethyl 2-[4-(trifluoromethyl)phenyl]acetate C₁₁H₁₁F₃O₂ 240.20 -CF₃ (4), -OAc (ethyl) Flavor/fragrance synthesis
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate C₁₁H₁₁F₃NO₃ 274.21 -CO-NH-(4-CF₃), -OAc (ethyl) Quinazoline precursor
Triflusulfuron methyl ester C₁₄H₁₃F₃N₄O₆S 434.33 -CF₃, triazine, sulfonylurea Herbicide

Key Research Findings

  • Electronic Effects : The nitro group at the 3-position in the target compound creates a strong electron-deficient aromatic system, favoring reactions like nucleophilic aromatic substitution. The para-CF₃ group further stabilizes negative charges in intermediates .
  • Synthetic Utility : Methyl esters (e.g., target compound vs. CAS 62451-84-7) are preferred over ethyl esters in drug synthesis due to better hydrolytic stability and lower molecular weight .
  • Bioactivity: Compounds with -CF₃ and nitro groups (e.g., 10d, triflusulfuron) show enhanced binding to biological targets, attributed to hydrophobic interactions (-CF₃) and hydrogen bonding (-NO₂) .

Biological Activity

Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a nitro substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3N2O4C_{10}H_{8}F_{3}N_{2}O_{4}. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may undergo bioreduction, leading to active derivatives that interact with various biological targets.

The mechanism of action of this compound is influenced by its chemical structure. The trifluoromethyl group is known to enhance the compound's metabolic stability and bioavailability, making it a suitable candidate for drug development. The nitro group can be reduced to form an amine derivative that may exhibit different biological activities, including inhibition of enzymes or interaction with cellular receptors.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that compounds containing nitro and trifluoromethyl groups often exhibit significant antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties :
    • Research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
  • Pharmacological Applications :
    • As a pharmaceutical precursor, this compound may serve as a building block for synthesizing more complex therapeutic agents.

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Activity : A study published in Frontiers in Chemistry highlighted the antimicrobial efficacy of similar trifluoromethylated compounds against various pathogens, suggesting that this compound could exhibit comparable activity .
  • Anti-inflammatory Mechanisms : Research has demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This mechanism could be relevant for understanding the anti-inflammatory potential of this compound .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines or COX enzymes
Pharmacological UsePrecursor in synthesizing therapeutic agents

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